

Cellular Targets of HDAC6 degrader-5: A Technical Guide

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| Compound Name: | HDAC6 degrader-5 | |
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This technical guide provides an in-depth overview of the cellular targets, mechanism of action, and biological effects of **HDAC6 degrader-5** (also known as Compound 6 or HY-170495). The information is curated for researchers, scientists, and drug development professionals working in epigenetics and targeted protein degradation.

Executive Summary

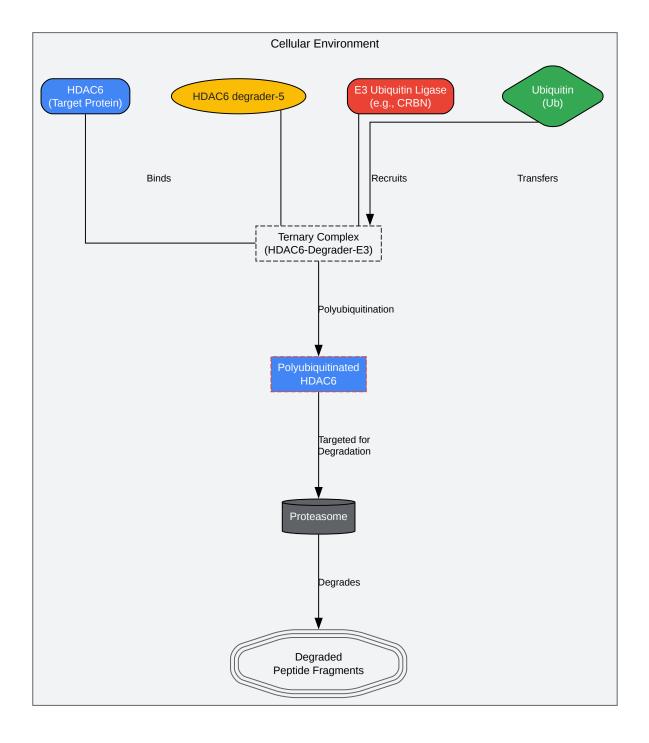
HDAC6 degrader-5 is a potent and selective heterobifunctional degrader of Histone Deacetylase 6 (HDAC6). By inducing the targeted degradation of the HDAC6 protein, this molecule provides a powerful tool to investigate the biological functions of HDAC6 beyond enzymatic inhibition. This guide summarizes its potency, efficacy, and downstream cellular effects, particularly in the context of inflammation and acute liver injury. Quantitative data are presented for direct comparison, and detailed protocols for key validation experiments are provided.

Mechanism of Action

HDAC6 degrader-5 functions as a Proteolysis Targeting Chimera (PROTAC). It is a bifunctional molecule designed to simultaneously bind to HDAC6 and an E3 ubiquitin ligase, thereby forming a ternary complex. This proximity induces the E3 ligase to polyubiquitinate HDAC6, marking it for recognition and subsequent degradation by the cell's proteasome. This event-driven, catalytic mechanism allows for the efficient and sustained removal of the entire HDAC6 protein, differentiating its action from traditional small-molecule inhibitors that only



block the enzyme's active site. The degradation is dependent on the ubiquitin-proteasome pathway[1].







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Figure 1: Mechanism of Action for HDAC6 degrader-5.

Quantitative Profile of HDAC6 degrader-5

HDAC6 degrader-5 demonstrates high potency in both inhibiting and degrading HDAC6. Its efficacy has been characterized in the context of acute liver injury, where it shows significant anti-inflammatory and anti-apoptotic effects.

Table 1: Potency and Efficacy of HDAC6 degrader-5

| Parameter | Value | Description | Source |
|-----------|---------|--|--------|
| IC50 | 4.95 nM | The concentration required for 50% inhibition of HDAC6 enzymatic activity. | [1][2] |
| DC50 | 0.96 nM | The concentration required for 50% degradation of HDAC6 protein. | [1][2] |

Table 2: Pharmacokinetic Properties of HDAC6

degrader-5 (Sprague-Dawley Rats)

| Route | Dose | Half-life (t½) | AUCt | Oral Bioavailabil ity | Source |
|-------------|----------|----------------|------------------|-----------------------------|--------|
| Intravenous | 1 mg/kg | 22.8 min | 366 ng⋅h/mL | N/A | [1] |
| Oral | 10 mg/kg | 12.6 min | 165.1 ng·h/mL | 4.6% | [1] |

Cellular Targets and Downstream Effects

The primary cellular target of **HDAC6 degrader-5** is the HDAC6 protein. The functional consequences of its degradation are observed through changes in the acetylation status of



HDAC6 substrates and the modulation of key signaling pathways.

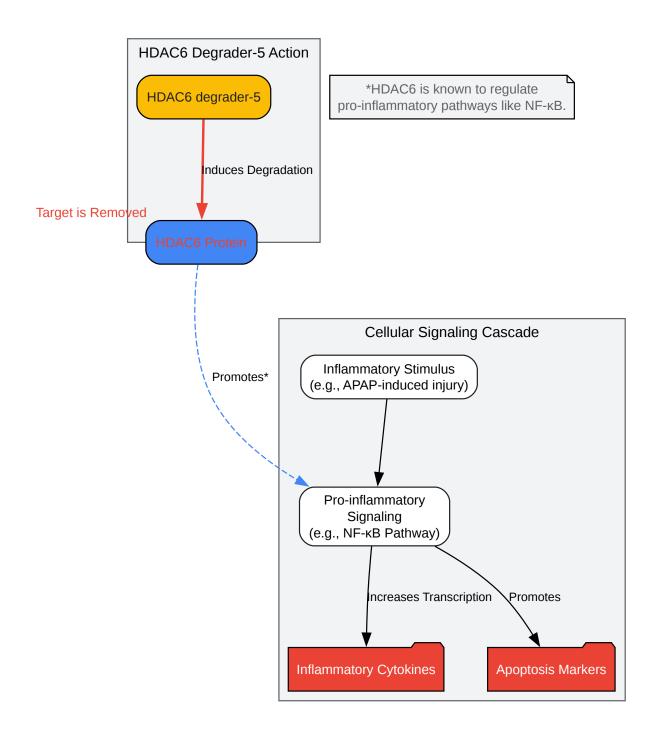
On-Target Effects

- HDAC6 Protein: The direct target, which is removed via proteasomal degradation[1].
- α-tubulin: A well-established cytoplasmic substrate of HDAC6. Degradation of HDAC6 leads to a marked increase in the acetylation of α-tubulin (Ac-α-tubulin), which can be used as a pharmacodynamic biomarker for degrader activity[1].

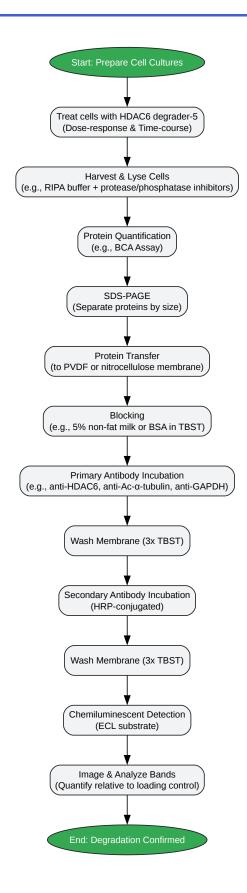
Downstream Signaling Pathways

In a cellular model of acetaminophen (APAP)-induced acute liver injury, **HDAC6 degrader-5** demonstrated significant anti-inflammatory and anti-apoptotic activity by modulating key signaling proteins.









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References

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